3,4-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide
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Overview
Description
3,4-Dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, is of interest due to its potential pharmacological properties and its structural complexity, which includes both indole and benzamide moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methoxylation: The indole derivative is then methoxylated at the 5-position using a suitable methoxylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Ethyl Chain: The 2-position of the indole is functionalized with an ethyl chain through a nucleophilic substitution reaction.
Formation of the Benzamide Moiety: The final step involves the coupling of the indole derivative with 3,4-dichlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: 3,4-dihydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]benzamide.
Reduction: 3,4-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzylamine.
Substitution: 3,4-diamino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide.
Scientific Research Applications
3,4-Dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide: Lacks the methoxy group, which may affect its biological activity.
3,4-Dichloro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]benzamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and interactions.
3,4-Dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide: Has a methyl group instead of a methoxy group, which can influence its lipophilicity and biological properties.
Uniqueness
The presence of the methoxy group in 3,4-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide may enhance its ability to interact with certain biological targets, potentially increasing its efficacy or selectivity compared to similar compounds. This structural feature can also influence its solubility and stability, making it a unique candidate for various applications.
Properties
Molecular Formula |
C18H16Cl2N2O2 |
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Molecular Weight |
363.2 g/mol |
IUPAC Name |
3,4-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H16Cl2N2O2/c1-24-13-3-5-17-14(9-13)12(10-22-17)6-7-21-18(23)11-2-4-15(19)16(20)8-11/h2-5,8-10,22H,6-7H2,1H3,(H,21,23) |
InChI Key |
OGTRODVPHAPHEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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